3,6-Diamino-2-(4-chlorobenzoyl)-4-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-5-carbonitrile
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Overview
Description
3,6-Diamino-2-(4-chlorobenzoyl)-4-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-5-carbonitrile is a complex organic compound that belongs to the thienopyridine class. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups such as amino, chlorobenzoyl, dimethoxyphenyl, and carbonitrile makes this compound a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Diamino-2-(4-chlorobenzoyl)-4-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-5-carbonitrile typically involves multi-step organic reactions. A common synthetic route may include:
Formation of Thienopyridine Core: This can be achieved through cyclization reactions involving appropriate starting materials such as thiophene derivatives and pyridine precursors.
Functional Group Introduction:
Final Cyclization and Purification: The final step may involve cyclization to form the thienopyridine core with all functional groups in place, followed by purification using techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for large-scale production. This includes:
Optimization of Reaction Conditions: Temperature, pressure, and solvent conditions are optimized for maximum yield.
Use of Catalysts: Catalysts may be employed to enhance reaction rates and selectivity.
Purification Techniques: Industrial purification techniques such as distillation, crystallization, and chromatography are used to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
3,6-Diamino-2-(4-chlorobenzoyl)-4-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amino groups or reduce other functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3,6-Diamino-2-(4-chlorobenzoyl)-4-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-5-carbonitrile involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate their activity.
DNA/RNA: Intercalation into DNA or RNA, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Thienopyridines: Other compounds in this class with similar structures and biological activities.
Benzoyl Derivatives: Compounds with benzoyl groups that exhibit similar chemical properties.
Dimethoxyphenyl Compounds: Compounds with dimethoxyphenyl groups that have similar reactivity.
Uniqueness
The uniqueness of 3,6-Diamino-2-(4-chlorobenzoyl)-4-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-5-carbonitrile lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3,6-diamino-2-(4-chlorobenzoyl)-4-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-5-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN4O3S/c1-30-15-8-5-12(9-16(15)31-2)17-14(10-25)22(27)28-23-18(17)19(26)21(32-23)20(29)11-3-6-13(24)7-4-11/h3-9H,26H2,1-2H3,(H2,27,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLEIRAYZWXAWKU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=NC3=C2C(=C(S3)C(=O)C4=CC=C(C=C4)Cl)N)N)C#N)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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